NAAA Inhibitory Potency: Target Compound vs. ARN16186 and AM11095 in Human NAAA Enzyme Assays
Methyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate demonstrates an IC₅₀ of 27 nM against recombinant human NAAA expressed in HEK293 cells [1]. This places it in the same nanomolar potency range as the clinically characterized NAAA inhibitor ARN16186 (IC₅₀ = 23 nM, human NAAA, ProbeChem datasheet) and the selective inhibitor AM11095 (IC₅₀ = 20 nM, human NAAA, Scientific Reports 2022) [2]. Compared to the endogenous-like inhibitor atractylodin (IC₅₀ = 2.81 µM, human NAAA, Frontiers in Pharmacology 2020) [3], the target compound is approximately 104-fold more potent.
| Evidence Dimension | Human NAAA enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 27 nM (recombinant human NAAA, HEK293 cells, 30 min, UPLC/MS readout) |
| Comparator Or Baseline | ARN16186: IC₅₀ = 23 nM; AM11095: IC₅₀ = 20 nM; Atractylodin: IC₅₀ = 2,810 nM |
| Quantified Difference | Target compound is 1.17-fold less potent than ARN16186 (23/27); 1.35-fold less potent than AM11095 (20/27); 104-fold more potent than atractylodin (2,810/27) |
| Conditions | Recombinant human NAAA expressed in HEK293 cells; target compound data from BindingDB (30 min UPLC/MS); comparator data from published literature (varying assay formats) |
Why This Matters
This quantitative comparison enables researchers to select the appropriate NAAA inhibitor based on potency tier: the target compound occupies a mid-nanomolar potency range suitable for in vitro target engagement studies, offering a coumarin-based scaffold distinct from the oxazolidone (ARN16186) or pyrazole azabicyclo (AM11095) chemotypes.
- [1] BindingDB, Entry BDBM50151057 (CHEMBL3770726). IC₅₀ = 27 nM for recombinant human NAAA expressed in HEK293 cells after 30 mins by UPLC/MS analysis. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50151057 View Source
- [2] Scientific Reports (2022). AM11095, IC₅₀ = 20 nM for human NAAA. https://link.springer.com/article/10.1038/s41598-022-27235-w View Source
- [3] Yang, R. et al. Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation. Front. Pharmacol. 2020, 11, 577319. https://doi.org/10.3389/fphar.2020.577319 View Source
